[4-[(Tert-butoxycarbonyl)amino]-1-piperidinyl](3-chlorophenyl)acetic acid
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Overview
Description
4-[(Tert-butoxycarbonyl)amino]-1-piperidinylacetic acid is a complex organic compound with the molecular formula C18H25ClN2O4 . This compound is notable for its unique structure, which includes a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a chlorophenyl acetic acid moiety. It is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Tert-butoxycarbonyl)amino]-1-piperidinylacetic acid typically involves multiple steps:
- Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes.
- Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
- Attachment of the Chlorophenyl Acetic Acid Moiety: The final step involves coupling the protected piperidine with 3-chlorophenyl acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
- Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
- Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
- Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
- Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
- Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
- Oxidation: N-oxides of the piperidine ring.
- Reduction: Alcohol derivatives of the original compound.
- Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry::
- Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
- Catalysis: It can be used as a ligand in catalytic reactions.
- Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
- Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the field of neuropharmacology.
- Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(Tert-butoxycarbonyl)amino]-1-piperidinylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then interact with the target site. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds::
- 4-[(Tert-butoxycarbonyl)amino]-1-piperidinylacetic acid
- 4-[(Tert-butoxycarbonyl)amino]-1-piperidinylacetic acid
- 4-[(Tert-butoxycarbonyl)amino]-1-piperidinylacetic acid
Uniqueness: The presence of the 3-chlorophenyl group in 4-[(Tert-butoxycarbonyl)amino]-1-piperidinylacetic acid imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
Molecular Formula |
C18H25ClN2O4 |
---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C18H25ClN2O4/c1-18(2,3)25-17(24)20-14-7-9-21(10-8-14)15(16(22)23)12-5-4-6-13(19)11-12/h4-6,11,14-15H,7-10H2,1-3H3,(H,20,24)(H,22,23) |
InChI Key |
GQVQRDPMSGVEJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
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